(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol
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Overview
Description
®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diazocines, which are characterized by their diazocine ring system. The presence of phenyl groups and hydroxyl functionalities further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazocine ring system.
Introduction of Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of ®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the diazocine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl groups and phenyl rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,2′-Binaphthyl-6,6′-dicarboxylic acid: Shares structural similarities with the diazocine ring system.
Methylammonium lead halide:
2-[2-(Dimethylamino)ethoxy]ethanol: Contains functional groups that can undergo similar chemical reactions.
Uniqueness
®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol is unique due to its specific arrangement of phenyl groups and hydroxyl functionalities, which confer distinct chemical reactivity and potential biological activity. Its diazocine ring system also sets it apart from other compounds with similar functionalities.
Properties
Molecular Formula |
C26H18N2O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
9,10-diphenyl-8,11-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,8,10,13,15-octaene-3,16-diol |
InChI |
InChI=1S/C26H18N2O2/c29-21-15-7-13-19-23(21)24-20(14-8-16-22(24)30)28-26(18-11-5-2-6-12-18)25(27-19)17-9-3-1-4-10-17/h1-16,29-30H |
InChI Key |
KTUJYONTSFFGFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)O)C4=C(C=CC=C4O)N=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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